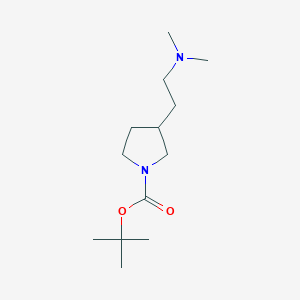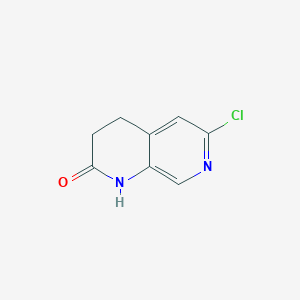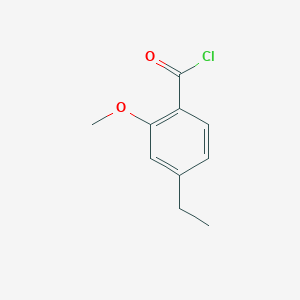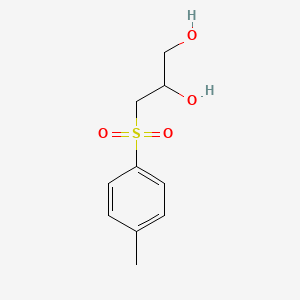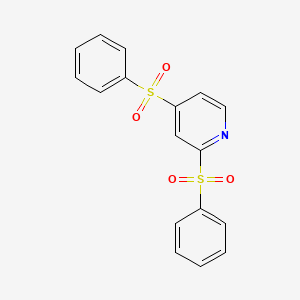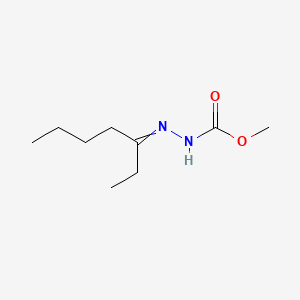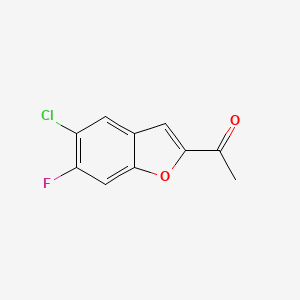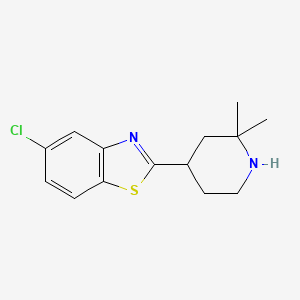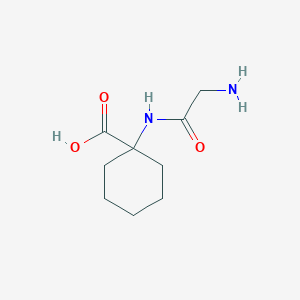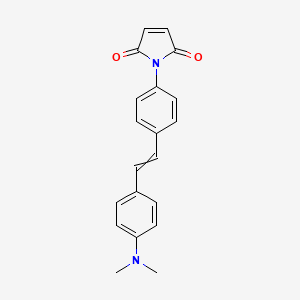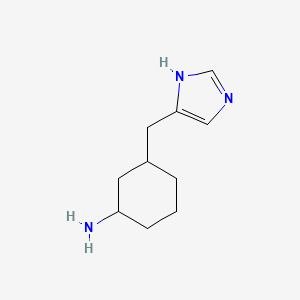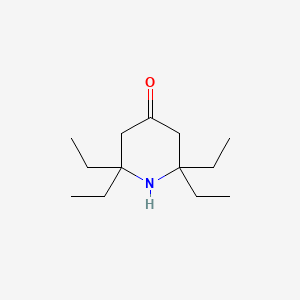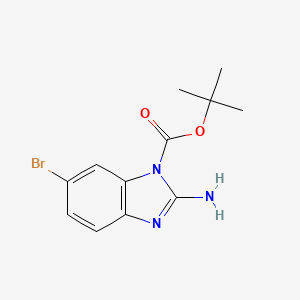
tert-butyl 2-amino-6-bromo-1H-benzimidazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-amino-6-bromo-1H-benzimidazole-1-carboxylate: is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-6-bromo-1H-benzimidazole-1-carboxylate typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
tert-Butyl ester formation: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 2-amino-6-bromo-1H-benzimidazole-1-carboxylate can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to other functional groups.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated or aminated products.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-amino-6-bromo-1H-benzimidazole-1-carboxylate is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound can be used to study the effects of benzimidazole derivatives on various biological pathways and targets.
Medicine: Benzimidazole derivatives, including this compound, have shown potential as therapeutic agents for treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of tert-butyl 2-amino-6-bromo-1H-benzimidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and bromine groups allows it to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
2-Amino-1H-benzimidazole: Lacks the tert-butyl ester and bromine groups.
6-Bromo-1H-benzimidazole: Lacks the amino and tert-butyl ester groups.
tert-Butyl 1H-benzimidazole-1-carboxylate: Lacks the amino and bromine groups.
Propriétés
Formule moléculaire |
C12H14BrN3O2 |
|---|---|
Poids moléculaire |
312.16 g/mol |
Nom IUPAC |
tert-butyl 2-amino-6-bromobenzimidazole-1-carboxylate |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)16-9-6-7(13)4-5-8(9)15-10(16)14/h4-6H,1-3H3,(H2,14,15) |
Clé InChI |
MHMKVLGBKBOXPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Br)N=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


